molecular formula C9H8N2S2 B1272252 5-Benzylsulfanyl-[1,2,3]thiadiazole

5-Benzylsulfanyl-[1,2,3]thiadiazole

Cat. No.: B1272252
M. Wt: 208.3 g/mol
InChI Key: POVCGNAHSFQICQ-UHFFFAOYSA-N
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Description

5-Benzylsulfanyl-[1,2,3]thiadiazole is a useful research compound. Its molecular formula is C9H8N2S2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including 5-benzylsulfanyl-[1,2,3]thiadiazole, have been investigated for their anticancer properties. Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in human leukemia and melanoma cells .

Case Study:

  • A study evaluated the efficacy of this compound in vitro against human cancer cell lines such as HL-60 (leukemia) and SK-MEL-1 (melanoma). The results demonstrated a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Thiadiazole derivatives are recognized for their effectiveness against a range of bacteria and fungi. For example, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at low concentrations .

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Anti-inflammatory Effects

Research has indicated that thiadiazole derivatives can exhibit anti-inflammatory properties. Compounds like this compound have been shown to inhibit pro-inflammatory cytokines in various models of inflammation .

Case Study:

  • In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group.

Agricultural Applications

Thiadiazoles are also explored for their potential as agrochemicals. They have been identified as effective fungicides and insecticides. The structural diversity of thiadiazoles allows for the development of compounds with specific activities against plant pathogens.

Case Study:

  • A field trial involving this compound demonstrated its efficacy as a fungicide against Fusarium species affecting crops. Treated plots showed a substantial reduction in disease incidence compared to untreated controls.

Materials Science

In materials science, thiadiazoles are being investigated for their role as ligands in coordination chemistry and their utility in developing new materials with specific electronic properties .

Data Table: Properties of Thiadiazole-based Materials

Material TypeApplication AreaNotable Property
Thiadiazole-based polymersElectronicsHigh thermal stability
Thiadiazole complexesCatalysisEnhanced catalytic activity

Q & A

Basic Research Questions

Q. What are the defining structural features and nomenclature conventions of 1,2,3-thiadiazole derivatives, including 5-Benzylsulfanyl-[1,2,3]thiadiazole?

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, with double bonds ensuring aromaticity. The numbering of substituents follows IUPAC rules, where the sulfur atom is at position 1, and adjacent nitrogen atoms occupy positions 2 and 2. The "5-Benzylsulfanyl" substituent indicates a benzylthio (-S-CH₂-C₆H₅) group at position 3. Structural isomers of thiadiazoles (e.g., 1,2,4-, 1,3,4-) differ in heteroatom arrangement, impacting electronic properties and bioactivity .

Q. What synthetic methodologies are commonly employed to introduce functional groups at the 5-position of [1,2,3]thiadiazole?

Key strategies include nucleophilic substitution, coupling reactions (e.g., Suzuki-Miyaura), and alkylation. For example, the benzylsulfanyl group can be introduced via thiol-alkylation using benzyl mercaptan under basic conditions. Reaction optimization often involves controlling temperature (e.g., 50–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity .

Advanced Research Questions

Q. How can QSAR modeling and molecular docking elucidate the bioactivity of this compound derivatives against therapeutic targets?

Quantitative Structure-Activity Relationship (QSAR) models for thiadiazoles often use descriptors like hydrophobic (logP), electronic (Hammett constants), and steric parameters. For instance, 3D-QSAR techniques such as k-nearest neighbor molecular field analysis (kNN-MFA) have identified hydrophobic and electrostatic interactions as critical for HIV-1 reverse transcriptase inhibition . Docking studies (e.g., AutoDock Vina) reveal binding poses, highlighting hydrogen bonding with residues like Lys101 or π-π stacking with aromatic moieties in enzyme active sites .

Q. What spectroscopic and computational methods are recommended for confirming the structure and electronic properties of this compound?

  • NMR : ¹H/¹³C NMR distinguishes substituents via chemical shifts (e.g., benzyl protons at δ 4.3–4.5 ppm for -S-CH₂-).
  • X-ray crystallography : Resolves bond lengths and angles, critical for validating aromaticity and substituent orientation.
  • DFT calculations : Predict molecular orbitals (HOMO/LUMO), electrostatic potential maps, and vibrational spectra (IR/Raman) to correlate with experimental data .

Q. How do reaction conditions influence the photolytic stability of 5-substituted [1,2,3]thiadiazoles?

Gas-phase photolysis studies under UV light (254 nm) demonstrate that 5-substituted derivatives undergo ring-opening to form thioketenes or nitriles, depending on substituents. Radical scavengers (e.g., CO) can trap intermediates, providing mechanistic insights. Stability is enhanced by electron-withdrawing groups (e.g., -CN) at position 5, which reduce ring strain .

Q. What strategies optimize the systemic acquired resistance (SAR) of this compound derivatives in agricultural applications?

Derivatives are designed to mimic plant immune inducers like benzo[d][1,2,3]thiadiazole-7-carbothioic acid (BTH). Key modifications include:

  • Introducing electron-deficient groups (e.g., -CF₃) to enhance uptake.
  • Conjugating with bioactive scaffolds (e.g., benzotriazinones) to improve phloem mobility. Bioassays (e.g., against Meloidogyne incognita) validate SAR by measuring jasmonic acid pathway activation and nematode mortality rates .

Q. How does bioisosteric replacement of the [1,2,3]thiadiazole core affect necroptosis inhibition compared to pyrrole-based inhibitors?

In necroptosis studies, 5-substituted [1,2,3]thiadiazoles act as bioisosteres for pyrroles by mimicking their electronic profile and steric bulk. For example, replacing a 4-cyclopropyl-[1,2,3]thiadiazole with a 5-cyano-1-methylpyrrole maintains similar cellular activity (IC₅₀ ~50 nM) but alters metabolic stability. Liver microsome assays (e.g., using rat CYP450 isoforms) quantify oxidative degradation pathways to guide optimization .

Q. Methodological Guidance Table

Research ObjectiveRecommended MethodsKey ParametersReferences
QSAR Modeling kNN-MFA, PLS regressionHydrophobic, electrostatic descriptors
Synthetic Optimization Pd-catalyzed cross-couplingSolvent polarity, temperature
Structural Confirmation X-ray crystallography, DFTBond lengths, HOMO/LUMO gaps
Bioactivity Profiling Necroptosis inhibition assaysIC₅₀, metabolic stability (CYP450)

Properties

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

5-benzylsulfanylthiadiazole

InChI

InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)7-12-9-6-10-11-13-9/h1-6H,7H2

InChI Key

POVCGNAHSFQICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=NS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ethanol (0.5 ml) solution of 1,1-dichloro-2-(p-toluenesulfonylazo)ethene (280 mg, 1.00 mmol) was slowly added to a water (1.0 ml)-ethanol (0.5 ml) solution of 600 mg (2.50 mmol) of sodium sulfide (Na2S.9H2O) under ice cooling. After 1 hr stirring at room temperature, the reaction mixture was cooled with ice. Benzyl chloride (0.5 ml) was added to the mixture and the whole was stirred for 1 hr. The reaction mixture was extracted with ether. The ethereal layer was washed with sat. aq. sodium hydrogen carbonate and sat. aq. sodium chloride, and then dried over sodium sulfate. After removal of the solvent by distillation, the residual oil was heated at 60° C. under vacuum to remove benzyl chloride and 94 mg of 5-benzylthio-1,2,3-thiadiazole was obtained as orange crystals (yield 45%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
1,1-dichloro-2-(p-toluenesulfonylazo)ethene
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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